N-acetylglutaminylglutamine

Übersicht

Beschreibung

N-acetylglutaminylglutamine is a dipeptide compound that plays a significant role in the adaptation of certain bacteria to osmotic stress. It is an unusual dipeptide that has been observed in osmotically stressed cultures of bacteria such as Rhizobium meliloti and Pseudomonas aeruginosa . This compound is involved in the regulation of osmotic balance within cells, helping organisms survive in environments with high osmolarity.

Wirkmechanismus

Target of Action

N-acetylglutaminylglutamine, an unusual dipeptide, is primarily targeted at bacteria such as Rhizobium meliloti and Pseudomonas aeruginosa . These bacteria are known to accumulate this compound when they are exposed to environments of high osmolarity .

Mode of Action

The mode of action of this compound involves its synthesis and accumulation in bacteria under osmotic stress . The synthesis of this compound is mediated by a unique enzymatic machinery that involves two key enzymes: a glutamine amidotransferase and an acetyltransferase . These enzymes are up-regulated by osmotic stress and are responsible for the conversion of this compound into NAGGN .

Biochemical Pathways

The biochemical pathway of this compound involves the formation of an intermediate this compound, catalyzed by a bifunctional enzyme . This is followed by the addition of an amide group, which converts this compound into NAGGN . This pathway is conserved among a large number of bacteria with different lifestyles, such as marine, symbiotic, and pathogenic bacteria .

Pharmacokinetics

It is known that the intracellular levels of this compound are dependent on the chemical composition and the osmolality of the growth medium .

Result of Action

The result of this compound’s action is the adaptation of bacteria to environments of high osmolarity . The accumulation of this compound helps bacteria counteract the dehydrating effect of low water activity in the medium, without interfering with macromolecular structure or function .

Action Environment

The action of this compound is influenced by environmental factors such as osmolarity . In environments of high osmolarity, bacteria accumulate this compound to adapt and survive . The synthesis and accumulation of this compound are also influenced by the chemical composition of the growth medium .

Biochemische Analyse

Biochemical Properties

N-acetylglutaminylglutamine plays a crucial role in biochemical reactions, particularly in osmoregulation. It is synthesized through a unique pathway involving the enzymes Ngg and AsnO. Ngg is a bifunctional enzyme that catalyzes the formation of the intermediate this compound, which is then converted into this compound amide by AsnO . This compound interacts with various biomolecules, including glutamine amidotransferase and acetyltransferase, which are upregulated under osmotic stress .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In bacteria such as Sinorhizobium meliloti, it aids in osmoregulation by accumulating intracellularly in response to high osmolarity . This accumulation helps maintain cellular function by counteracting the dehydrating effects of low water activity in the environment. Additionally, this compound influences cell signaling pathways and gene expression related to osmotic stress response .

Molecular Mechanism

The molecular mechanism of this compound involves its synthesis through nonribosomal peptide synthesis mediated by the enzymes Ngg and AsnO . Ngg catalyzes the formation of this compound, which is then converted into this compound amide by AsnO . This process is ATP-dependent and is induced by high osmolarity and activated by potassium ions . The compound’s role in osmoregulation is partly due to its ability to stabilize cellular structures and protect against osmotic stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its synthesis is induced by osmotic stress, with a lag period of more than one hour before accumulation begins . The compound is stable under high osmolarity conditions, and its degradation is minimal, allowing for sustained protection of cellular function. Long-term studies have shown that this compound continues to provide osmoprotection over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, it provides significant osmoprotection without adverse effects. At high doses, there may be toxic effects, although specific data on toxicity thresholds are limited

Metabolic Pathways

This compound is involved in metabolic pathways related to osmoregulation. It interacts with enzymes such as glutamine amidotransferase and acetyltransferase, which are crucial for its synthesis . The compound’s accumulation affects metabolic flux and metabolite levels, contributing to the overall osmotic balance within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions ensure its proper localization and accumulation in response to osmotic stress . The compound’s distribution is essential for its role in maintaining cellular osmotic balance and protecting against dehydration.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its protective effects. Targeting signals and post-translational modifications direct the compound to areas of the cell that require osmoprotection . This localization is crucial for its function in stabilizing cellular structures and maintaining osmotic balance under stress conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-acetylglutaminylglutamine involves the acetylation of glutamine followed by the formation of a peptide bond with another glutamine molecule. The reaction typically requires the use of an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base like pyridine . The peptide bond formation can be facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological methods involving genetically engineered microorganisms. These microorganisms are designed to overproduce the compound under controlled fermentation conditions. The production process involves the cultivation of the microorganisms in a nutrient-rich medium, followed by the extraction and purification of the compound using techniques such as chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N-acetylglutaminylglutamine undergoes various chemical reactions, including hydrolysis, amidation, and acetylation. It can be hydrolyzed to produce glutamine and N-acetylglutamine under acidic or basic conditions . Amidation reactions can lead to the formation of this compound amide, while acetylation can produce N,N’-diacetylglutaminylglutamine.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Amidation: Ammonia or amine derivatives in the presence of a coupling reagent like DCC or DIC.

Acetylation: Acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Major Products

Hydrolysis: Glutamine and N-acetylglutamine.

Amidation: this compound amide.

Acetylation: N,N’-diacetylglutaminylglutamine.

Wissenschaftliche Forschungsanwendungen

N-acetylglutaminylglutamine has several scientific research applications, particularly in the fields of microbiology, biotechnology, and medicine. It is used as a model compound to study osmotic stress adaptation in bacteria . The compound’s ability to stabilize proteins and nucleic acids makes it valuable in biotechnological applications, including the development of stress-resistant microorganisms and the stabilization of biomolecules during industrial processes . Additionally, it has potential therapeutic applications as a cryoprotectant and in the formulation of cosmeceuticals and pharmaceuticals .

Vergleich Mit ähnlichen Verbindungen

N-acetylglutaminylglutamine is unique among osmolytes due to its specific structure and function. Similar compounds include other dipeptides and amino acid derivatives such as glycine betaine, ectoine, and proline . While glycine betaine and ectoine also function as osmolytes, this compound is distinguished by its acetylated dipeptide structure, which provides unique stabilizing properties. Glycine betaine is a methylated derivative of glycine, and ectoine is a tetrahydropyrimidine derivative, both of which have different mechanisms of action and structural properties compared to this compound .

Eigenschaften

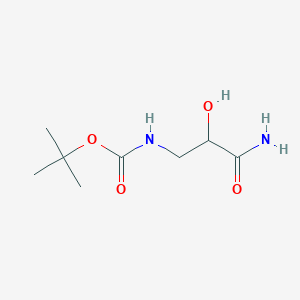

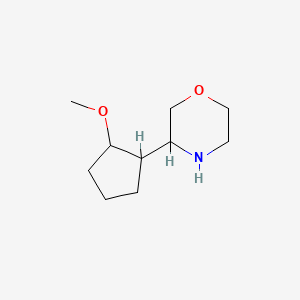

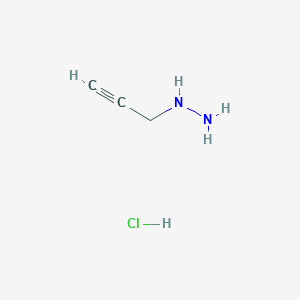

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-5-amino-5-oxopentanoyl]amino]-5-amino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O6/c1-6(17)15-7(2-4-9(13)18)11(20)16-8(12(21)22)3-5-10(14)19/h7-8H,2-5H2,1H3,(H2,13,18)(H2,14,19)(H,15,17)(H,16,20)(H,21,22)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQQDQHEOLWKFV-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

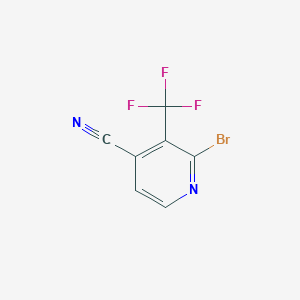

![7-Bromo-6-[diethoxyphosphoryl(difluoro)methyl]naphthalene-2-carbonitrile](/img/structure/B1382957.png)

![Formamide, N-[(4-amino-5-pyrimidinyl)methyl]-](/img/structure/B1382967.png)